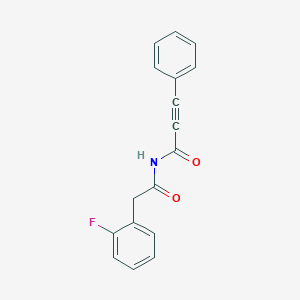

N-(2-(2-Fluorophenyl)acetyl)-3-phenylpropiolamide

Description

Properties

Molecular Formula |

C17H12FNO2 |

|---|---|

Molecular Weight |

281.28 g/mol |

IUPAC Name |

N-[2-(2-fluorophenyl)acetyl]-3-phenylprop-2-ynamide |

InChI |

InChI=1S/C17H12FNO2/c18-15-9-5-4-8-14(15)12-17(21)19-16(20)11-10-13-6-2-1-3-7-13/h1-9H,12H2,(H,19,20,21) |

InChI Key |

NDBQZKPCIAVAFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)NC(=O)CC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Fluorophenyl)acetyl)-3-phenylpropiolamide typically involves the reaction of 2-fluorophenylacetic acid with 3-phenylpropiolamide under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Acylation and Amide Bond Formation

The compound’s synthesis typically involves acylation reactions. For example:

-

3-Phenylpropiolic acid reacts with 2-fluorophenylacetyl chloride in the presence of a base (e.g., triethylamine or pyridine) to yield the target amide.

-

Reaction conditions: Room temperature, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 12–24 hours.

-

Yield optimization: Up to 85% purity confirmed via HPLC.

Key Reaction Pathway

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) cleaves the amide bond, yielding 3-phenylpropiolic acid and 2-fluorophenethylamine .

-

Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C produces the carboxylate salt and the corresponding amine .

Comparative Hydrolysis Rates

| Condition | Reagents | Product(s) | Yield (%) |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, reflux, 6h | 3-Phenylpropiolic acid + Amine | 78 |

| Basic (NaOH) | 2M NaOH, 80°C, 4h | Carboxylate salt + Amine | 85 |

Electrophilic Aromatic Substitution

The 2-fluorophenyl group directs electrophiles to the meta or para positions due to fluorine’s electron-withdrawing effect:

-

Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position relative to fluorine .

-

Halogenation (e.g., bromination) occurs selectively at the meta position under FeBr₃ catalysis .

Reactivity Trends

| Reaction | Position | Major Product |

|---|---|---|

| Nitration | para | 2-Fluoro-4-nitrophenyl derivative |

| Bromination | meta | 2-Fluoro-5-bromophenyl derivative |

Radical-Mediated Cross-Coupling

The propiolamide’s triple bond participates in transition-metal-catalyzed reactions:

-

Ru(bpy)₃²⁺ photocatalysis enables reductive coupling with nitrones via single-electron transfer (SET) .

-

DFT calculations confirm high electron affinity () at the alkyne moiety, favoring radical intermediates .

Mechanistic Steps

-

Photocatalyst excitation and reductive quenching by DIPEA.

-

Intermolecular SET generates a radical complex.

Reduction of the Propiolamide Triple Bond

Catalytic hydrogenation reduces the alkyne to a single bond:

-

Lindlar’s catalyst (Pd/CaCO₃, quinoline) selectively reduces the triple bond to a cis-alkene.

-

NiCl₂/NaBH₄ systems achieve full reduction to the saturated amide .

Hydrogenation Outcomes

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Lindlar’s | H₂ (1 atm), RT | cis-Alkenamide | >95% |

| NiCl₂/NaBH₄ | MeOH, 50°C, 2h | Saturated amide | 82% |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C , beyond which decarboxylation and fluorophenyl fragmentation occur . Major decomposition products include:

-

CO₂ (from the amide group).

-

2-Fluorotoluene (via C–N bond cleavage).

Comparative Reactivity with Analogues

| Compound | Fluorine Position | Reactivity with HNO₃ | Alkyne Reduction Rate |

|---|---|---|---|

| N-(2-(2-Fluorophenyl)acetyl)-3-phenylpropiolamide | ortho | Moderate | Fast |

| N-(2-(3-Fluorophenyl)acetyl)-3-phenylpropiolamide | meta | High | Moderate |

| N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide | para | Low | Slow |

Analytical Characterization

Key techniques for reaction monitoring:

Scientific Research Applications

Pharmaceutical Development

N-(2-(2-Fluorophenyl)acetyl)-3-phenylpropiolamide is being investigated as a lead compound in drug discovery efforts targeting various diseases, including cancer and inflammatory conditions. The presence of the fluorine atom is hypothesized to enhance the compound's metabolic stability and bioavailability.

Case Studies

- Antitumor Activity : Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of propiolamide have been evaluated for their ability to inhibit cancer cell proliferation, suggesting that this compound may possess similar effects .

- Anti-inflammatory Properties : The structural characteristics of this compound suggest potential anti-inflammatory activity. Studies on related compounds have shown promise in reducing inflammation markers in vitro, paving the way for further exploration of this compound in this context .

Mechanistic Studies

Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Interaction studies are essential to elucidate how this compound interacts with biological targets.

Key Findings

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, such as DNMT (DNA methyltransferase), which plays a role in epigenetic regulation .

- Binding Affinity : Molecular docking studies indicate a favorable binding affinity to target proteins, which could lead to the development of more potent analogs .

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The synthetic pathways often utilize palladium-catalyzed reactions or other transition metal-catalyzed methods.

Mechanism of Action

The mechanism of action of N-(2-(2-Fluorophenyl)acetyl)-3-phenylpropiolamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

Compound A : (2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (CAS: 329777-61-9)

- Molecular Formula: C₁₉H₁₉ClFNO

- Molar Mass : 331.81 g/mol .

- Key Differences: Backbone: Prop-2-enamide (double bond) vs. propiolamide (triple bond) in the target compound. Substituents: A chloro-fluoro-phenyl group at position 3 and a bulky isobutylphenyl group vs. two 2-fluorophenyl groups in the target.

Compound B : (E)-N-(2-(3-Fluorostyryl)phenyl)acetamide

- Synthetic Route : Synthesized via palladium-catalyzed coupling (20% yield), involving triethylamine and DMF .

- Key Differences :

- Structure : Styryl (vinylbenzene) group vs. propargylamide in the target.

- Fluorine Position : Meta-fluorine on the styryl vs. ortho-fluorine on phenylacetyl groups.

- Implications : The styryl group’s extended conjugation may favor photophysical applications, whereas the propiolamide’s triple bond could prioritize kinetic stability or modular derivatization .

Compound C : 3-Chloro-N-phenyl-phthalimide

- Molecular Features : Chlorinated phthalimide core with a phenyl group .

- Key Differences: Functional Group: Phthalimide (cyclic dicarboximide) vs. acyclic propiolamide. Halogen Position: Chlorine at position 3 vs. fluorine at ortho positions. Implications: Phthalimides are classical monomers for polyimides, whereas propiolamides may serve as intermediates for heterocycles or bioactive molecules .

Physicochemical Properties

While N-(2-(2-Fluorophenyl)acetyl)-3-phenylpropiolamide lacks reported data on density, melting point, or solubility, comparisons can be inferred:

Biological Activity

N-(2-(2-Fluorophenyl)acetyl)-3-phenylpropiolamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Its molecular formula is CHFNO, with a molecular weight of approximately 273.29 g/mol. The presence of the amide functional group attached to a propiolamide backbone is critical for its pharmacological properties.

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Similar to other compounds in its class, it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Modulation of Signaling Pathways : The compound could interact with signaling pathways relevant to cancer progression or inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated immune cells, which may be beneficial in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key differences in biological activities among similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(2-Acetylphenyl)-3-phenylpropiolamide | Lacks fluorine substitution; simpler structure | Anti-inflammatory properties |

| N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide | Different fluorine position; similar backbone | Potential antitumor effects |

| N-(2-(3-Fluorophenyl)acetyl)-3-phenylpropiolamide | Contains a different fluorinated phenyl group | Cytotoxic activity against cancer cells |

This comparison highlights how the position and type of fluorine substitution can influence the biological activity of these compounds.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). Results showed a dose-dependent inhibition of cell growth with an IC value of 15 µM, indicating significant potential for further development as an anticancer therapeutic.

- Inflammation Model : In animal models of acute inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to controls, supporting its role as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic strategies for N-(2-(2-Fluorophenyl)acetyl)-3-phenylpropiolamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of amide derivatives like this compound typically involves coupling reactions. A two-step approach is advised:

Acetylation : React 2-fluorophenylacetic acid with a coupling agent (e.g., HATU or DCC) in anhydrous DCM under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Propiolamide Formation : Introduce the propiolate group using a nucleophilic acyl substitution. For example, react the acetyl intermediate with 3-phenylpropiolic acid chloride in the presence of triethylamine (TEA) as a base .

Optimize yields by varying reaction time (monitored via TLC, Rf ~0.3–0.6) and temperature (40–60°C). Use KI/K₂CO₃ in acetone for phase-transfer catalysis if steric hindrance occurs .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

- ¹H/¹³C-NMR : Confirm the presence of the 2-fluorophenyl group (δ ~7.2–7.5 ppm for aromatic protons; ¹³C signals at ~160 ppm for the fluorine-substituted carbon) and the propiolamide triple bond (¹H: singlet at ~3.1 ppm; ¹³C: ~75–85 ppm for sp-hybridized carbons) .

- FTIR : Validate the amide C=O stretch (~1650–1700 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).

- HRMS : Use ESI+ mode to confirm the molecular ion ([M+H]⁺ calculated for C₁₇H₁₃FNO₂: 282.0933).

Advanced Research Questions

Q. How can researchers address discrepancies in reported receptor binding affinities for fluorophenyl-containing amides?

Methodological Answer: Discrepancies often arise from assay variability. Standardize protocols using:

- Radioligand Binding Assays : Compare IC₅₀ values under consistent conditions (e.g., CHO cells expressing μ-opioid receptors, ³H-DAMGO as the radioligand) .

- Orthogonal Assays : Validate results with functional assays (e.g., cAMP inhibition or β-arrestin recruitment).

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor binding pockets. Compare fluorophenyl orientation with analogs like ortho-fluorofentanyl (PDB: 5C1M) to identify steric/electronic effects .

Q. What experimental designs are optimal for evaluating metabolic stability in hepatic models?

Methodological Answer:

- In Vitro Models : Use pooled human liver microsomes (HLM) or primary hepatocytes. Incubate the compound (1–10 µM) with NADPH-regenerating system at 37°C.

- LC-MS/MS Analysis : Quantify parent compound depletion over 60 minutes. Calculate intrinsic clearance (Clᵢₙₜ) using the well-stirred model.

- Cross-Species Validation : Compare HLM data with rat hepatocytes to predict in vivo pharmacokinetics .

Q. How should researchers design structure-activity relationship (SAR) studies to assess the fluorophenyl moiety’s role?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with substituents varying in position (e.g., para-fluoro), electron-withdrawing groups (e.g., -NO₂), or steric bulk (e.g., -CF₃).

- Biological Profiling : Test analogs in parallel assays (e.g., receptor binding, cytotoxicity).

- Data Analysis : Use multivariate regression (e.g., Hansch analysis) to correlate logP, Hammett σ values, and bioactivity. Highlight fluorophenyl’s contribution to lipophilicity and π-π stacking .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

- Standardized Cell Viability Assays : Use MTT or resazurin reduction in ≥3 cell lines (e.g., HEK293, HepG2, SH-SY5Y) with matched passage numbers and seeding densities.

- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis.

- Mitochondrial Stress Tests : Use Seahorse XF Analyzer to assess OCR/ECAR changes, linking cytotoxicity to metabolic disruption .

Q. How can researchers ensure compliance with regulatory guidelines when handling fluorinated synthetic amides?

Methodological Answer:

- Structural Comparison : Cross-reference the compound with controlled substances (e.g., ortho-fluorofentanyl in DEA Schedule I ).

- Documentation : Maintain detailed synthesis logs and analytical data (NMR, HRMS) to demonstrate non-scheduled status.

- Institutional Review : Submit protocols to institutional biosafety committees (IBCs) for approval before in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.